molecular formula C7H16N2 B11923428 (3S,5S)-1,3,5-Trimethylpiperazine

(3S,5S)-1,3,5-Trimethylpiperazine

Cat. No.: B11923428
M. Wt: 128.22 g/mol
InChI Key: CLPZHEDSMNQBPP-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,5S)-1,3,5-Trimethylpiperazine is a chiral organic compound belonging to the piperazine family Piperazines are heterocyclic amines with a six-membered ring containing two nitrogen atoms at opposite positions The (3S,5S) configuration indicates the specific stereochemistry of the compound, where the methyl groups are attached to the third and fifth carbon atoms in the S configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-1,3,5-Trimethylpiperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperazine and methylating agents.

    Methylation: The piperazine undergoes selective methylation at the 1, 3, and 5 positions. This can be achieved using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to isolate the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-1,3,5-Trimethylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where alkyl or acyl groups can be introduced using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, and other oxidizing agents under acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides in the presence of bases like NaH or K2CO3.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with altered nitrogen functionalities.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

(3S,5S)-1,3,5-Trimethylpiperazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Material Science: It is used in the development of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.

    Industry: The compound is utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of (3S,5S)-1,3,5-Trimethylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    (3S,5S)-3,5-Diethyl-3,5-dimethyl-3,5-dihydro-pyrazol-4-one: A compound with similar stereochemistry but different functional groups.

    (3S,5S)-3,5-Diaminohexanoate: Another compound with similar stereochemistry but different substituents.

Uniqueness

(3S,5S)-1,3,5-Trimethylpiperazine is unique due to its specific stereochemistry and the presence of three methyl groups, which confer distinct chemical and physical properties. These properties make it valuable for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

(3S,5S)-1,3,5-trimethylpiperazine

InChI

InChI=1S/C7H16N2/c1-6-4-9(3)5-7(2)8-6/h6-8H,4-5H2,1-3H3/t6-,7-/m0/s1

InChI Key

CLPZHEDSMNQBPP-BQBZGAKWSA-N

Isomeric SMILES

C[C@H]1CN(C[C@@H](N1)C)C

Canonical SMILES

CC1CN(CC(N1)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.